(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one
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Overview
Description
Preparation Methods
The synthesis of A-304121 involves several key steps :
Alkylation: 4-cyano-4’-hydroxybiphenyl is alkylated with 1-bromo-3-chloropropane to yield chloropropyl ether.
Condensation: The chloropropyl ether is then condensed with mono-protected homopiperazine to form an intermediate compound.
Deprotection: The N-Boc group of the intermediate is removed using trifluoroacetic acid in dichloromethane.
Coupling: The resulting amine is coupled with N-Boc-D-thiazolylalanine in the presence of EDC/DMAP to produce an amide.
Acidic Cleavage: The N-Boc group is cleaved to furnish the final amine.
Acylation: The final step involves acylation with 2-furoyl chloride to yield A-304121.
Chemical Reactions Analysis
A-304121 undergoes several types of chemical reactions :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during its synthesis when the chloropropyl ether reacts with piperazine.
Coupling Reactions: The coupling of amines with carboxylic acids or their derivatives is a key step in its synthesis.
Acylation Reactions: The final step in the synthesis involves acylation, where the amine group reacts with 2-furoyl chloride to form the final product.
Scientific Research Applications
Medicinal Chemistry: The compound’s ability to modulate histamine receptors makes it a valuable tool in the development of new drugs targeting these receptors.
Biological Research: A-304121 is used in research to study the role of histamine H3 receptors in various physiological and pathological processes.
Mechanism of Action
A-304121 exerts its effects by antagonizing histamine H3 receptors . These receptors are involved in the regulation of neurotransmitter release in the central nervous system. By blocking these receptors, A-304121 can modulate the release of histamine and other neurotransmitters, potentially leading to therapeutic effects in conditions such as cognitive disorders .
Comparison with Similar Compounds
. Similar compounds include:
Thioperamide: Another histamine H3 receptor antagonist, but with a different chemical structure.
Clobenpropit: A potent and selective histamine H3 receptor antagonist.
Ciproxifan: Known for its high affinity and selectivity for histamine H3 receptors.
Compared to these compounds, A-304121 is unique due to its specific chemical structure and its high potency at the rat histamine H3 receptor .
Properties
CAS No. |
360551-71-9 |
---|---|
Molecular Formula |
C20H29N3O3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H29N3O3/c1-15(21)20(25)23-12-10-22(11-13-23)9-2-14-26-18-7-5-17(6-8-18)19(24)16-3-4-16/h5-8,15-16H,2-4,9-14,21H2,1H3/t15-/m1/s1 |
InChI Key |
KPXVCGPCRXEDLT-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N |
SMILES |
CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N |
Appearance |
Solid powder |
360551-71-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((3-(4-(2-aminopropanoyl)-1-piperazinyl)propoxy)phenyl)cyclopropylmethanone A 304121 A-304121 A304121 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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